molecular formula C22H30N4O4S3 B13748362 Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)- CAS No. 3773-37-3

Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)-

Cat. No.: B13748362
CAS No.: 3773-37-3
M. Wt: 510.7 g/mol
InChI Key: GCQSBCDRVDTMSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the reaction of 2-aminothiophenol with a suitable halogenated aromatic compound.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the phenothiazine core with a sulfonyl chloride derivative.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the sulfonamide intermediate.

    Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.

    Thioproperazine: A related compound used as an antipsychotic agent.

    Fluphenazine: Another phenothiazine derivative with antipsychotic effects.

Uniqueness

N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide is unique due to its specific structural modifications, which may enhance its pharmacological profile and reduce side effects compared to other phenothiazine derivatives .

Properties

CAS No.

3773-37-3

Molecular Formula

C22H30N4O4S3

Molecular Weight

510.7 g/mol

IUPAC Name

N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide

InChI

InChI=1S/C22H30N4O4S3/c1-23(2)33(29,30)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)31-22)12-6-11-24-13-15-25(16-14-24)32(3,27)28/h4-5,7-10,17H,6,11-16H2,1-3H3

InChI Key

GCQSBCDRVDTMSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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